BenchChemオンラインストアへようこそ!

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

FPRL1 agonism calcium mobilization pyrrolidinyl urea SAR

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 894026-98-3) is a synthetic urea derivative containing a 5-oxopyrrolidine core substituted with a 3-fluorophenyl group and a 2-morpholinoethyl side chain. This compound belongs to the class of pyrrolidinyl-urea FPRL1 (formyl peptide receptor-like 1, also known as FPR2/ALX) agonists, a G protein-coupled receptor target implicated in the resolution of inflammation.

Molecular Formula C17H23FN4O3
Molecular Weight 350.394
CAS No. 894026-98-3
Cat. No. B2825718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
CAS894026-98-3
Molecular FormulaC17H23FN4O3
Molecular Weight350.394
Structural Identifiers
SMILESC1COCCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H23FN4O3/c18-13-2-1-3-15(10-13)22-12-14(11-16(22)23)20-17(24)19-4-5-21-6-8-25-9-7-21/h1-3,10,14H,4-9,11-12H2,(H2,19,20,24)
InChIKeyXUDJKPPNFNRUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea CAS 894026-98-3: Procurement-Oriented Chemical Baseline


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 894026-98-3) is a synthetic urea derivative containing a 5-oxopyrrolidine core substituted with a 3-fluorophenyl group and a 2-morpholinoethyl side chain [1]. This compound belongs to the class of pyrrolidinyl-urea FPRL1 (formyl peptide receptor-like 1, also known as FPR2/ALX) agonists, a G protein-coupled receptor target implicated in the resolution of inflammation [2]. Its structural features place it among non-peptide low-molecular-weight FPRL1 modulators actively investigated for inflammatory, chronic airway, and immune-related diseases [2].

Why Generic Substitution is Unreliable for Pyrrolidinyl-Urea FPRL1 Agonists Including 894026-98-3


The FPRL1 pharmacophore is exquisitely sensitive to modifications on the urea core, the pyrrolidinone N-aryl substituent, and the terminal amine-bearing side chain. Minor variations—such as changing the fluorine position from meta to para on the phenyl ring, or substituting the morpholinoethyl moiety with a simple alkyl or benzyl group—can abolish agonist efficacy or invert functional activity to antagonism [1]. Patent SAR data for related series demonstrate that the 3-fluorophenyl substitution specifically enhances binding pocket occupancy while the morpholinoethyl tail modulates physicochemical properties and receptor desensitization kinetics, making simple analog replacement without verification highly risky [1].

Quantitative Differentiation Evidence for 894026-98-3: Comparator-Based Analysis


FPRL1 Agonist Potency: 3-Fluorophenyl vs. 4-Fluorophenyl Positional Isomers

In the FPRL1 agonist patent series represented by CN105814019B, positional isomerism on the N-phenyl ring is a critical determinant of agonist potency. The 3-fluorophenyl substitution pattern (as in 894026-98-3) is explicitly claimed and exemplified, while the 4-fluorophenyl analogs in closely related spiro[2,4]heptane FPRL1 agonists showed reduced efficacy in calcium mobilization assays. Cross-series comparison indicates that meta-fluorine substitution optimizes the dihedral angle of the N-aryl ring relative to the pyrrolidinone plane, improving receptor complementarity [1]. Direct quantitative comparison values for the exact compound 894026-98-3 are not publicly available in an accessible primary source; the evidentiary strength is therefore categorized as class-level inference derived from the patent SAR landscape.

FPRL1 agonism calcium mobilization pyrrolidinyl urea SAR

Morpholinoethyl Side Chain Contribution: Physicochemical Profile vs. Basic Amine Analogs

The morpholinoethyl urea side chain is a distinguishing feature of 894026-98-3 compared to simpler pyrrolidinyl ureas lacking a terminal heterocycle. In the CCR1 antagonist series of pyrrolidine ureas reported by Merritt et al. (J. Med. Chem. 2010), morpholine-containing side chains conferred superior microsomal stability and reduced CYP inhibition relative to dimethylamino or piperidine analogs [1]. While that study targeted CCR1 rather than FPRL1, the morpholine-mediated improvement in metabolic stability is a class-recognized property among pyrrolidinyl ureas. The morpholinoethyl group provides a balance of aqueous solubility (via oxygen hydrogen-bond acceptor capacity) and reduced basicity (pKa ~6.5–7.5 for morpholine vs. ~9–10 for aliphatic tertiary amines), minimizing lysosomal trapping and phospholipidosis risk [1]. Direct PK data for 894026-98-3 are not published; this represents cross-target class-level inference.

FPRL1 agonist physicochemical optimization morpholine SAR

Pyrrolidinone Core Conformational Influence: 5-Oxopyrrolidine vs. Pyrrolidine and Spiro Analogs

The 5-oxopyrrolidine (2-pyrrolidone) core of 894026-98-3 imposes a planar lactam geometry that constrains the relative orientation of the N-(3-fluorophenyl) substituent and the 3-urea attachment point. This contrasts with saturated pyrrolidine ureas (pucker conformation) and spirocyclic FPRL1 agonist chemotypes described in Patent Literature 6 (spiro[2,4]heptane series) within EP3075726A1 [1]. The planar lactam reduces the number of low-energy conformers, potentially enhancing binding entropy and selectivity for FPRL1 over related chemokine receptors. In the broader FPRL1 patent landscape (CN105814019B), 5-oxopyrrolidine-containing ureas are distinguished from pyrrolidine and spiro scaffolds by their discrete structure-activity relationships [1].

FPRL1 agonism conformational restriction pyrrolidinone SAR

Evidence-Based Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (894026-98-3)


FPRL1/FPR2 Agonist Pharmacological Tool Compound for Inflammation Resolution Studies

894026-98-3 embodies the specific 3-fluorophenyl-5-oxopyrrolidine urea chemotype claimed in the FPRL1 agonist patent family (CN105814019B). Researchers investigating FPRL1-mediated calcium mobilization, neutrophil chemotaxis inhibition, or pro-resolving lipid mediator signaling pathways should prioritize this compound to ensure alignment with the patent-defined pharmacophore [1]. Its morpholinoethyl side chain is anticipated to provide better aqueous solubility and reduced non-specific binding compared to more lipophilic analogs in the series.

In Vitro Screening for Selective FPRL1 Agonism in a Panel of Formyl Peptide Receptors

Due to the structural specificity of the 5-oxopyrrolidine core and 3-fluorophenyl substitution, 894026-98-3 can serve as a targeted tool in selectivity panels distinguishing FPRL1 (FPR2) from FPR1 and FPR3. The planar lactam conformation differentiates it from non-lactam FPRL1 agonists [1]. Procurement should specify this exact isomer, as the 4-fluorophenyl or 2-fluorophenyl analogs are expected to exhibit altered selectivity profiles.

Medicinal Chemistry Optimization of ADME Properties in Pyrrolidinyl Urea Series

The morpholinoethyl side chain of 894026-98-3 provides a favorable starting point for pharmacokinetic optimization. Insights from the CCR1 pyrrolidine urea series demonstrate that morpholine-containing analogs maintain target potency while improving microsomal stability and reducing CYP inhibition liability relative to dimethylamino-bearing counterparts [1]. Scientists procuring this compound for lead optimization can leverage this scaffold as a metabolically stable FPRL1 agonist template.

Procurement for Patent Landscape and Freedom-to-Operate Analysis

As a compound within the scope of the FPRL1 agonist patent family (CN105814019B and related applications), 894026-98-3 is of high interest for competitive intelligence and freedom-to-operate assessments. Industrial users conducting due diligence on non-peptide FPRL1 modulators should procure this specific CAS-registered entity to confirm structural identity and support analytical comparisons against generic or alternative chemotypes [1].

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.